
An In-depth Technical Guide to MSDC-0160 and
Mitochondrial Pyruvate Carrier Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NRA-0160

Cat. No.: B1662776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
MSDC-0160 is a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate

carrier (MPC), a critical gatekeeper of cellular metabolism. By inhibiting the transport of

pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming

with therapeutic potential across a spectrum of diseases, including type 2 diabetes,

nonalcoholic steatohepatitis (NASH), and neurodegenerative disorders such as Parkinson's

and Alzheimer's disease. This document provides a comprehensive technical overview of

MSDC-0160, its mechanism of action, and its effects on key signaling pathways. It includes a

compilation of quantitative data from preclinical and clinical studies, detailed experimental

protocols for key assays, and visualizations of the underlying biological processes.

Introduction to the Mitochondrial Pyruvate Carrier
(MPC)
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner

mitochondrial membrane responsible for transporting pyruvate from the cytosol into the

mitochondrial matrix.[1] This transport is a pivotal step linking glycolysis to the tricarboxylic acid

(TCA) cycle and oxidative phosphorylation.[2][3] The MPC is a heterodimer composed of two

subunits, MPC1 and MPC2.[2][4] Inhibition of the MPC forces a shift in cellular metabolism,

reducing reliance on glucose oxidation and promoting the use of alternative fuel sources such
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as fatty acids and certain amino acids. This metabolic flexibility is a key aspect of the

therapeutic rationale for targeting the MPC.

MSDC-0160: A Modulator of the Mitochondrial
Pyruvate Carrier
MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) that acts as a

modulator of the MPC. Unlike earlier TZDs such as pioglitazone, which are potent agonists of

the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 exhibits

significantly lower affinity for PPARγ, thereby potentially avoiding some of the side effects

associated with PPARγ activation. The primary mechanism of action of MSDC-0160 is the

inhibition of the MPC, leading to its classification as an mTOT (mitochondrial target of

thiazolidinediones) modulator.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

Parameter Value Cell Type/System Reference

MPC IC50 1.2 µM In vitro assay

1.3 µM
Mitochondrial

membranes

PPARγ EC50 23.7 µM In vitro assay

PPARγ IC50 31.65 µM In vitro assay

Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)
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Paramete
r

Placebo
MSDC-
0160 (50
mg)

MSDC-
0160 (100
mg)

MSDC-
0160 (150
mg)

Pioglitazo
ne (45
mg)

Referenc
e

Change in

HbA1c (%)
+0.25 -0.1 -0.3 -0.4 -0.5

Change in

Fasting

Plasma

Glucose

(mg/dL)

+10 -8.4 -18.4 -28.9 -31

Fluid

Retention

(Reduction

in

Hematocrit,

RBC,

Hemoglobi

n)

-

~50% less

than

Pioglitazon

e

~50% less

than

Pioglitazon

e

~50% less

than

Pioglitazon

e

-

Increase in

High-

Molecular-

Weight

(HMW)

Adiponecti

n

-

Smaller

increase

than

Pioglitazon

e (p <

0.0001)

Smaller

increase

than

Pioglitazon

e (p <

0.0001)

Smaller

increase

than

Pioglitazon

e (p <

0.0001)

-

Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks, 150 mg/day)
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Parameter Placebo (n=13)
MSDC-0160
(n=16)

p-value Reference

Change in Brain

Glucose

Metabolism

(FDG-PET

referenced to

cerebellum)

Significant

Decline
Maintained -

Increase in High-

Molecular-

Weight

Adiponectin

-
Significant

Increase
<0.001

Key Signaling Pathways Modulated by MSDC-0160
Inhibition of the MPC by MSDC-0160 triggers significant alterations in cellular signaling

pathways, primarily related to metabolism and cellular stress responses.

Inhibition of Gluconeogenesis
By blocking the entry of pyruvate into the mitochondria, MSDC-0160 effectively curtails a

primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-

carbohydrate sources. This is a key mechanism underlying its glucose-lowering effects in type

2 diabetes.
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Caption: Inhibition of MPC by MSDC-0160 blocks pyruvate entry into mitochondria, reducing

gluconeogenesis.

Modulation of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation,

and metabolism. MSDC-0160 has been shown to reduce the activity of the mTORC1 complex.

This effect is thought to be a consequence of the metabolic shift induced by MPC inhibition and

contributes to the neuroprotective and anti-inflammatory properties of the compound.
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Caption: MSDC-0160 inhibits MPC, leading to metabolic shifts that downregulate mTORC1

signaling.
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Stimulation of Branched-Chain Amino Acid (BCAA)
Catabolism
Recent studies have revealed a novel crosstalk between mitochondrial pyruvate metabolism

and the catabolism of branched-chain amino acids (BCAAs). MPC inhibition by compounds like

MSDC-0160 can lead to a reduction in the phosphorylation of branched-chain ketoacid

dehydrogenase (BCKDH), the rate-limiting enzyme in BCAA catabolism, thereby stimulating

their breakdown. This effect may contribute to the improvements in insulin sensitivity observed

with MPC inhibitors.

MSDC-0160 MPC mTOR Axis
 influences p-BCKDH

(Inactive)
 reduces phosphorylation BCKDH

(Active) BCAA Catabolism

Click to download full resolution via product page

Caption: MPC inhibition by MSDC-0160 can stimulate BCAA catabolism by activating BCKDH.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MSDC-

0160 and other MPC inhibitors.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay
using [14C]-Pyruvate
This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

Isolated mitochondria

[14C]-Pyruvate

Uptake Buffer (e.g., 125 mM KCl, 20 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 1 mM

EGTA, pH 7.4)

Stop Solution (e.g., 10 µM UK-5099, a potent MPC inhibitor, in uptake buffer)
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Scintillation fluid

96-well filter plates with a glass fiber filter

Vacuum manifold

Procedure:

Mitochondria Preparation: Isolate mitochondria from cells or tissues of interest using

standard differential centrifugation protocols. Determine protein concentration using a BCA or

Bradford assay.

Assay Setup: Pre-cool all buffers and equipment to 4°C. In a 96-well plate, add a defined

amount of isolated mitochondria (e.g., 50 µg) to each well containing pre-chilled uptake

buffer.

Initiate Uptake: Start the reaction by adding [14C]-Pyruvate to each well to a final desired

concentration.

Incubation: Incubate the plate at 4°C for a specific time course (e.g., 0, 30, 60, 120 seconds).

Stop Reaction: Terminate the uptake by adding ice-cold Stop Solution to each well.

Filtration: Quickly transfer the contents of each well to a 96-well filter plate placed on a

vacuum manifold. Apply vacuum to separate the mitochondria from the buffer.

Washing: Wash the filters with ice-cold uptake buffer to remove any non-internalized

radiolabel.

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the rate of pyruvate uptake, typically expressed as nmol/min/mg of

mitochondrial protein.
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Caption: Workflow for the [14C]-Pyruvate uptake assay to measure MPC activity.

Seahorse XF Analysis of Mitochondrial Respiration
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The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time,

providing insights into mitochondrial function.

Materials:

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

Adherent cells of interest

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

MPC inhibitor (e.g., MSDC-0160, UK-5099)

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density

and allow them to adhere overnight.

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant

overnight in a non-CO2 incubator at 37°C.

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF

Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and

warm to 37°C.

Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells,

wash with the assay medium, and then add the final volume of assay medium to each well.

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

Compound Loading: Load the mitochondrial stress test compounds and the MPC inhibitor

into the appropriate ports of the hydrated sensor cartridge.

Seahorse Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant

plate with the cell culture plate. The instrument will measure the basal OCR and then

sequentially inject the compounds, measuring the OCR after each injection.
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Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function,

such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity, and assess the impact of the MPC inhibitor.
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Run Seahorse XF Assay

Analyze OCR Data

Click to download full resolution via product page

Caption: General workflow for assessing mitochondrial respiration using the Seahorse XF

Analyzer.

Bioluminescence Resonance Energy Transfer (BRET)
MPC Reporter Assay
This cell-based assay is used to screen for and characterize compounds that interact with the

MPC.

Materials:

HEK293 cells (or other suitable cell line)

Expression vectors for MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and

acceptor (e.g., Yellow Fluorescent Protein).
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Transfection reagent

Coelenterazine (luciferase substrate)

96-well white, clear-bottom plates

Plate reader capable of measuring both luminescence and fluorescence

Procedure:

Cell Transfection: Co-transfect cells with the BRET donor and acceptor fusion constructs.

Cell Seeding: After 24-48 hours, seed the transfected cells into 96-well plates.

Compound Treatment: Treat the cells with a dilution series of the test compound (e.g.,

MSDC-0160) or vehicle control.

BRET Measurement:

Add the luciferase substrate, coelenterazine, to each well.

Immediately measure the luminescence emission at two wavelengths: one for the donor

and one for the acceptor.

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor

emission. An increase in the BRET ratio indicates a conformational change in the MPC

complex upon compound binding.
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Caption: Workflow for the BRET-based MPC reporter assay.

Conclusion
MSDC-0160 represents a promising therapeutic agent that targets the core of cellular

metabolism through the inhibition of the mitochondrial pyruvate carrier. Its unique mechanism

of action, which diverges from traditional PPARγ agonists, offers the potential for effective

treatment of metabolic and neurodegenerative diseases with an improved safety profile. The

data and protocols presented in this guide provide a solid foundation for further research and

development in this exciting field. The continued exploration of MPC modulators like MSDC-
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0160 holds the key to unlocking novel therapeutic strategies for a range of challenging

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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